molecular formula C17H19N3O3S B3015098 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2094715-99-6

1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B3015098
CAS No.: 2094715-99-6
M. Wt: 345.42
InChI Key: MDPNORHZUDKRGX-UHFFFAOYSA-N
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Description

1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a complex organic compound featuring a diazepane ring fused with an isoquinoline sulfonyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of isoquinoline-5-sulfonyl chloride by reacting isoquinoline with chlorosulfonic acid This intermediate is then reacted with 1,4-diazepane to form the sulfonylated diazepane derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural stability. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Isoquinoline-5-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to its combination of a diazepane ring and an isoquinoline sulfonyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-17(21)19-9-4-10-20(12-11-19)24(22,23)16-6-3-5-14-13-18-8-7-15(14)16/h2-3,5-8,13H,1,4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPNORHZUDKRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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